molecular formula C15H18F6N2O2S B396356 N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide

N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide

Cat. No.: B396356
M. Wt: 404.4g/mol
InChI Key: MGDLAWBAUVDBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes hexafluoropropanol, oxolane, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide typically involves multiple steps. The starting materials include hexafluoropropanol, oxolane, and thiophene derivatives. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and condensation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.

    Hexafluoroisopropanol: Another fluorinated alcohol with distinct properties.

Uniqueness

N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide is unique due to its combination of hexafluoropropanol, oxolane, and thiophene moieties, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H18F6N2O2S

Molecular Weight

404.4g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[oxolan-2-ylmethyl(thiophen-2-ylmethyl)amino]propan-2-yl]acetamide

InChI

InChI=1S/C15H18F6N2O2S/c1-10(24)22-13(14(16,17)18,15(19,20)21)23(8-11-4-2-6-25-11)9-12-5-3-7-26-12/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,22,24)

InChI Key

MGDLAWBAUVDBJS-UHFFFAOYSA-N

SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)N(CC1CCCO1)CC2=CC=CS2

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)N(CC1CCCO1)CC2=CC=CS2

Origin of Product

United States

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